多利培南杂质 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

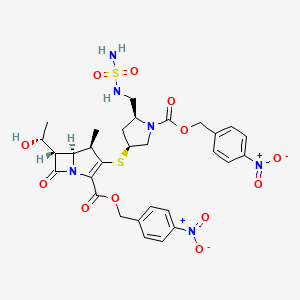

The compound (4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including nitro, hydroxyl, sulfamoylamino, and carboxylate groups, which contribute to its diverse reactivity and potential utility.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme activity or protein interactions.

Medicine: Potential use as a drug candidate due to its multiple functional groups that can interact with biological targets.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用机制

Target of Action

Doripenem Impurity 1, also known as “4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate” or “(4-nitrophenyl)methyl ester”, primarily targets bacterial enzymes called penicillin-binding proteins (PBPs) . PBPs are responsible for peptidoglycan cross-linking during the synthesis of the bacterial cell wall .

Mode of Action

Like other beta-lactam antibiotics, the bactericidal mechanism of action of Doripenem Impurity 1 is mostly due to cell death after inhibition of PBPs . By inhibiting these enzymes, the compound interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This disruption in the cell wall synthesis process leads to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by Doripenem Impurity 1 is the bacterial cell wall synthesis pathway . By inhibiting PBPs, the compound prevents the normal synthesis and functioning of the bacterial cell wall, leading to cell death . The compound also has significant in vitro activity against a variety of bacteria, including streptococci, methicillin-susceptible staphylococci, Enterobacteriaceae, Pseudomonas aeruginosa, Acinetobacter species, and Bacteroides fragilis .

Pharmacokinetics

The pharmacokinetics of Doripenem Impurity 1 have been studied in healthy subjects. In the dose range of 0.25 to 1.0 g, doripenem showed linear pharmacokinetics . The compound is well tolerated, and the cumulative urinary recovery rate of doripenem was 68.1–72.0% within 24 hours . Doripenem at 1.0 g with a prolonged infusion time of 4 h was predicted to be effective against pathogens with minimum inhibitory concentrations (MICs) as high as 8 mg/L .

Result of Action

The primary result of Doripenem Impurity 1’s action is the death of bacterial cells due to the disruption of cell wall synthesis . This leads to the effective treatment of serious infections of the urinary tract, kidney, and abdomen that are caused by susceptible bacteria .

Action Environment

The action of Doripenem Impurity 1 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances . .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

Formation of the bicyclic core: The 1-azabicyclo[3.2.0]hept-2-ene core is synthesized through a series of cyclization reactions.

Introduction of functional groups: The hydroxyl, methyl, and sulfanyl groups are introduced through selective functionalization reactions.

Attachment of the pyrrolidinyl moiety: The pyrrolidinyl group is attached via a nucleophilic substitution reaction.

Final modifications: The nitrophenyl and methoxycarbonyl groups are introduced in the final steps through esterification and nitration reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

化学反应分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas and a palladium catalyst.

Substitution: The sulfamoylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.

Reduction: Conversion of nitro groups to amines.

Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds.

相似化合物的比较

Similar Compounds

- (4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(aminomethyl)pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- (4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(methylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Uniqueness

The presence of the sulfamoylamino group in the compound makes it unique compared to similar compounds. This group can enhance the compound’s ability to form hydrogen bonds and interact with biological targets, potentially increasing its efficacy in medicinal applications.

生物活性

The compound (4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a complex organic molecule with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of carbapenem antibiotics like Meropenem. This article explores its biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O7S with a molecular weight of approximately 403.45 g/mol. Its structure features multiple functional groups including nitro, hydroxy, and sulfamoyl moieties, indicating potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₇S |

| Molecular Weight | 403.45 g/mol |

| Key Functional Groups | Nitro, Hydroxy, Sulfamoyl |

Biological Activity

The biological activity of this compound is primarily associated with its role as an antibacterial agent due to its structural similarity to carbapenem antibiotics. Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antibacterial Activity : The compound is a key intermediate in the synthesis of Meropenem, which is effective against a broad spectrum of bacteria including resistant strains.

- Mechanism of Action : Carbapenems work by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.

- Potential Antimycobacterial Activity : Some studies suggest that derivatives of this compound may also target mycobacterial species, which are responsible for diseases such as tuberculosis.

Synthesis

The synthesis of this compound involves several complex steps typical in organic chemistry:

- Starting Materials : The synthesis begins with readily available precursors that undergo various reactions including coupling and functional group modifications.

- Key Reactions : Key reactions may include:

- Suzuki Coupling : For forming carbon-carbon bonds.

- Hydrolysis : To convert esters into acids or alcohols.

- Reduction Reactions : Such as converting nitro groups to amines under specific conditions.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in various biological assays:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that related compounds exhibited significant activity against Gram-positive and Gram-negative bacteria .

- Structure-Activity Relationship (SAR) : Research has shown that modifications in the nitrophenyl or sulfamoyl groups can enhance antibacterial potency .

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of carbapenem derivatives, showing promising results in treating infections caused by resistant bacteria .

属性

IUPAC Name |

(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N6O12S2/c1-16-25-24(17(2)37)28(38)34(25)26(29(39)47-14-18-3-7-20(8-4-18)35(41)42)27(16)49-23-11-22(12-32-50(31,45)46)33(13-23)30(40)48-15-19-5-9-21(10-6-19)36(43)44/h3-10,16-17,22-25,32,37H,11-15H2,1-2H3,(H2,31,45,46)/t16-,17-,22+,23+,24-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGMWAKGHQALBE-KVGGNSOTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])CNS(=O)(=O)N)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])CNS(=O)(=O)N)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N6O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。